Sitogluside

Description

Sitogluside has been reported in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJICTMALKLTFW-OFUAXYCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O6 |

Source

|

| Record name | Eleutheroside A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_A | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045674 |

Source

|

| Record name | Daucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-58-8 |

Source

|

| Record name | Daucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitogluside [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITOGLUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U45VN859W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sitogluside: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of Sitogluside (CAS No. 474-58-8), a naturally occurring phytosterol glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the core molecular and physicochemical properties of this compound, offering foundational knowledge for its application in scientific research.

Chemical Identity and Nomenclature

This compound, a compound of significant interest in various research fields, is systematically identified by the Chemical Abstracts Service (CAS) with the registration number 474-58-8 [1][2][3][4][5][6][7][8][9]. It is also known by a variety of synonyms, reflecting its broad study and presence in diverse biological sources. These include Daucosterol, Eleutheroside A, β-Sitosterol-D-glucoside, and Coriandrinol[1][3][4][5][10]. Structurally, it is the β-D-glucoside of β-sitosterol, meaning a β-sitosterol molecule is linked to a glucose molecule[5][8][11].

Molecular Properties: A Quantitative Overview

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for its quantitative attributes.

| Property | Value | Source(s) |

| CAS Number | 474-58-8 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C35H60O6 | [1][2][4][6][8][10][12] |

| Molecular Weight | 576.85 g/mol | [2][3][4][5][6][7][8][11] |

| Formal Name | (3β)-stigmast-5-en-3-yl β-D-glucopyranoside | [1] |

Structural Elucidation

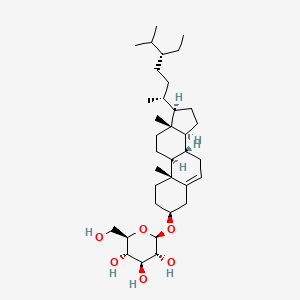

The chemical structure of this compound is foundational to understanding its biological activity. It consists of a steroid nucleus (the aglycone, β-sitosterol) attached to a sugar moiety (glycone, glucose). This glycosidic linkage is crucial for its solubility and interaction with biological systems.

Chemical Structure Representation

Caption: 2D Chemical Structure of this compound.

Stereochemistry and Isomeric Forms

The stereochemistry of this compound is complex, with multiple chiral centers in both the steroid and glucose components. The naturally occurring and most commonly studied form is β-sitosterol-D-glucoside. The specific stereoisomeric configuration is critical for its biological recognition and activity.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental settings and its pharmacokinetic profile.

Solubility Profile

-

Water: Practically insoluble[7][11]. This low aqueous solubility is a critical consideration for formulation and in vitro assay design.

-

Organic Solvents: Soluble in methanol and Dimethyl Sulfoxide (DMSO)[1][5]. The solubility in DMSO allows for the preparation of stock solutions for cell-based assays.

Physical Characteristics

-

Boiling Point: Estimated to be around 673.60 °C at 760.00 mm Hg[7].

Biological and Pharmacological Context

This compound exhibits a range of biological activities that are of interest to the drug development community. It is a naturally occurring phytosterol-like compound[5].

Known Biological Activities

-

Enzyme Inhibition: It has been shown to inhibit α-amylase and α-glucosidase[1].

-

Antioxidant Activity: this compound can scavenge DPPH radicals[1].

-

Anticancer Properties: It has demonstrated inhibitory effects on the proliferation of certain cancer cell lines, such as HepG2 and SMMC-7721 hepatocellular carcinoma cells, and can inhibit their migration and invasion[1]. In PC3 and LNCap cells, it has been observed to increase the expression of proteins involved in apoptosis and autophagy[5].

-

Antimicrobial Activity: It is active against E. coli and S. aureus and has shown anti-fungal effects against human pathogenic fungi[1][11].

-

Neuroprotection: Daucosterol (this compound) is suggested to have a neuroprotective effect and may be a candidate for ischemic stroke treatment, potentially through IGF1-like activity[13].

-

Proliferation Enhancement: It has been reported to have proliferation-enhancing activity, possibly involving the IGF1-AKT pathway[5][13].

Experimental Protocols and Considerations

When working with this compound, its physicochemical properties necessitate specific handling and experimental design.

Preparation of Stock Solutions

Caption: Workflow for preparing this compound stock solutions.

Protocol:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

In a sterile, light-protected tube, add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10-20 mM).

-

Vortex vigorously and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect for any undissolved particulate matter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Ensure containers are tightly sealed to prevent moisture absorption by the DMSO.

Considerations for Cell-Based Assays

Due to its low water solubility, when diluting the DMSO stock solution into aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is non-toxic to the cells (typically <0.5%). Rapid addition of the stock to the media can cause precipitation. Therefore, it is recommended to add the stock solution dropwise while vortexing the media to facilitate dispersion.

Conclusion

This compound is a multifaceted molecule with a well-defined chemical identity and a growing body of literature supporting its diverse biological activities. A thorough understanding of its molecular and physicochemical properties is paramount for any researcher embarking on its study. This guide provides a foundational repository of this information, intended to facilitate sound experimental design and accelerate research and development efforts involving this promising natural compound.

References

-

This compound, 474-58-8. The Good Scents Company. [Link]

-

This compound | C35H60O6 | CID 5742590. PubChem - NIH. [Link]

-

SID 254741252. PubChem - NIH. [Link]

-

This compound. Wikidata. [Link]

-

Daucosterol. Wikipedia. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. β-谷甾醇 β-D-葡萄糖苷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. b-Sitosterol b- D -glucoside analytical standard 474-58-8 [sigmaaldrich.com]

- 5. This compound | 474-58-8 | AChR | MOLNOVA [molnova.com]

- 6. biorlab.com [biorlab.com]

- 7. This compound, 474-58-8 [thegoodscentscompany.com]

- 8. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SID 254741252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikidata [wikidata.org]

- 11. 474-58-8, this compound, Beta-sitosterol -3-O-glucoside, CAS: 474-58-8 [chemsynlab.com]

- 12. Daucosterol - Wikipedia [en.wikipedia.org]

- 13. Daucosterol | Glucosidase | TargetMol [targetmol.com]

Application Note: Western Blot Analysis of Protein Expression After Sitogluside (Daucosterol) Treatment

[1][2]

Introduction & Scientific Context

Sitogluside, widely recognized in literature as Daucosterol (

For drug development professionals, validating the mechanism of action (MoA) is critical. Current research indicates that this compound exerts its effects primarily by modulating the PI3K/Akt/mTOR axis and MAPK signaling pathways. Specifically, in oncological models (e.g., lung adenocarcinoma, hepatocellular carcinoma, breast cancer), this compound acts as a signal transduction inhibitor, downregulating cell survival factors (Bcl-2, p-Akt) and upregulating pro-apoptotic effectors (Bax, Caspase-3, PTEN).

This application note provides a rigorous, self-validating Western Blot protocol designed to quantify these specific protein expression changes. It emphasizes the preservation of phosphorylation states (e.g., p-Akt Ser473) and the correct normalization of apoptotic markers.

Experimental Design & Causality

To generate robust data, the experimental design must account for the kinetics of phosphorylation (rapid) versus total protein expression changes (slower).

Treatment Strategy[2][3][4][5][6]

-

Concentration Gradient: Literature suggests an effective range of 20

M to 120 -

Time Course:

-

Early (6–12h): Optimal for detecting phosphorylation changes (p-Akt, p-ERK, p-p38).

-

Late (24–48h): Optimal for detecting cleavage events (Cleaved Caspase-3/9) and total protein shifts (Bax/Bcl-2 ratio).

-

Controls

-

Vehicle Control (Negative): DMSO (0.1% v/v max). This compound is hydrophobic; DMSO is the standard solvent.

-

Positive Control: A known PI3K inhibitor (e.g., LY294002) or Staurosporine (for apoptosis) to validate antibody sensitivity.

-

Loading Control: GAPDH or

-Actin (cytosolic); Lamin B1 (if analyzing nuclear translocation of NF-

Signaling Pathway Visualization

Understanding the upstream and downstream targets is essential for antibody selection. The diagram below illustrates the mechanistic action of this compound based on recent network pharmacology and in vitro studies.

Figure 1: this compound MoA.[1] The compound inhibits upstream RTKs (ERBB2) and upregulates PTEN, leading to PI3K/Akt suppression, Bax activation, and subsequent apoptosis.

Comprehensive Protocol

Phase 1: Sample Preparation (The Critical Step)

Rationale: Phosphorylated proteins (p-Akt, p-ERK) are labile. Phosphatase inhibition is non-negotiable.

-

Cell Culture: Seed cells (e.g., A549, MCF-7, or HepG2) at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment:

-

Replace media with fresh media containing this compound (e.g., 0, 20, 40, 80

M). -

Incubate for 24 hours .

-

-

Lysis:

-

Wash cells 2x with ice-cold PBS.

-

Add RIPA Lysis Buffer supplemented with:

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + NaF). Note: Without this, p-Akt signals will be lost within seconds.

-

-

Scrape cells on ice and transfer to microcentrifuge tubes.

-

Incubate on ice for 30 min with intermittent vortexing.

-

-

Clarification: Centrifuge at

for 15 min at 4°C. Collect supernatant. -

Quantification: Use BCA Protein Assay. Normalize all samples to 20–30

g total protein per lane.

Phase 2: Electrophoresis & Transfer

-

SDS-PAGE:

-

Prepare 10% or 12% polyacrylamide gels (12% is better for Caspase-3 at ~17/32 kDa; 10% is better for Akt at 60 kDa).

-

Mix samples with 4x Laemmli Buffer (with

-mercaptoethanol) and boil at 95°C for 5 min. -

Run at 80V (stacking) -> 120V (resolving).

-

-

Transfer:

-

Transfer to PVDF membrane (activated with methanol) using a wet transfer system (100V for 60-90 min, cold room).

-

Tip: For detecting cleaved fragments (small proteins), use a 0.2

m pore size membrane.

-

Phase 3: Immunodetection

-

Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT). Avoid Non-fat Milk for phospho-antibodies (p-Akt), as milk contains casein which can cause high background.

-

Primary Antibody Incubation: Overnight at 4°C with gentle shaking.

-

Target 1: Anti-p-Akt (Ser473) [1:1000]

-

Target 2: Anti-Bax [1:1000]

-

Target 3: Anti-Bcl-2 [1:1000]

-

Target 4: Anti-Cleaved Caspase-3 [1:500]

-

Control: Anti-GAPDH [1:5000]

-

-

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG (1:5000) for 1h at RT.

-

Detection: ECL (Enhanced Chemiluminescence) substrate. Image using a ChemiDoc system.

Experimental Workflow Diagram

Figure 2: Step-by-step Western Blot workflow for this compound analysis.

Data Analysis & Interpretation

Quantitative analysis should be performed using densitometry software (e.g., ImageJ). Results are typically expressed as "Fold Change relative to Control".

Expected Protein Expression Changes

The following table summarizes the expected trends if this compound is successfully inducing apoptosis via the PI3K/Akt pathway.

| Target Protein | Function | Expected Trend (vs. Control) | Biological Implication |

| p-Akt (Ser473) | Survival Signal | Downregulation ( | Inhibition of survival pathway; reduced proliferation. |

| Total Akt | Signaling Hub | No Change ( | Confirms effect is on phosphorylation, not total protein level. |

| PTEN | Tumor Suppressor | Upregulation ( | Negative regulation of PI3K; mechanism of drug action.[2] |

| Bax | Pro-Apoptotic | Upregulation ( | Mitochondrial outer membrane permeabilization (MOMP). |

| Bcl-2 | Anti-Apoptotic | Downregulation ( | Loss of mitochondrial protection. |

| Bax/Bcl-2 Ratio | Apoptosis Index | Increase ( | Strong indicator of apoptosis initiation. |

| Cleaved Casp-3 | Executioner | Upregulation ( | Irreversible commitment to cell death. |

Troubleshooting Guide

-

Weak p-Akt Signal: Ensure lysis buffer was kept ice-cold and phosphatase inhibitors were fresh. Do not use milk for blocking.

-

High Background: Increase washing steps (3x 10 mins TBST). Reduce secondary antibody concentration.

-

No Cleaved Caspase-3 Band: The treatment duration might be too short. Extend to 48h or check Caspase-9 (upstream).

References

-

PubChem. (n.d.).[3] this compound (Daucosterol) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zeng, J., et al. (2017).

-catenin signaling.[4] ResearchGate. Retrieved from [Link] - Jiang, Y., et al. (2015).

-

Zhao, C., et al. (2021).[5] Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. Hindawi. Retrieved from [Link]

-

Bio-Rad. (n.d.). Western Blotting Detection of Apoptosis. Bio-Rad Application Guide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Sitogluside: Membrane Biophysics and Liposomal Engineering

An In-Depth Technical Guide[1][2]

Executive Summary

Sitogluside (

This guide provides a biophysical framework for researchers utilizing this compound to modulate membrane fluidity, enhance drug retention, or simulate plant-mimetic membrane domains.[1][2]

Molecular Architecture & Interaction Logic[1]

The "Umbrella" vs. "Spacer" Effect

To understand this compound, one must contrast it with cholesterol. Cholesterol functions via the "umbrella effect," where its small -OH group is shielded by phospholipid headgroups, condensing the acyl chains.

This compound, conversely, acts as a molecular wedge :

-

Sterol Backbone: The planar tetracyclic ring inserts into the hydrophobic core, inducing chain ordering (increasing

order parameter). -

Glucosyl Headgroup: The glucose moiety is too large to be shielded. It protrudes into the interfacial water layer, creating a "spacer" effect that prevents excessive headgroup packing while maintaining acyl chain rigidity.

Thermodynamic Impact[1]

-

Phase Transition Elimination: Like cholesterol, this compound eliminates the pre-transition and broadens the main phase transition (

) of DPPC (dipalmitoylphosphatidylcholine) bilayers. -

Enthalpy of Mixing: this compound exhibits exothermic mixing with phosphatidylcholines (PCs), though less favorable than cholesterol due to the steric penalty of the glucose head.

-

Raft Formation: this compound shows high affinity for glucosylceramides (GluCer) , forming highly ordered, detergent-resistant membrane domains (plant-mimetic rafts) driven by intermolecular hydrogen bonding between sugar headgroups.[1][2]

Visualization of Membrane Dynamics

The following diagram illustrates the competitive interaction pathways within a lipid bilayer doped with this compound.

Figure 1: Mechanistic pathways of this compound interaction within lipid membranes.[1][2][3] Note the dual effect of acyl chain ordering and headgroup spacing.

Comparative Biophysics Data[1][2]

The following table summarizes the differential effects of this compound versus Cholesterol on standard DPPC membranes.

| Parameter | Cholesterol | This compound | Mechanism of Difference |

| Headgroup Size | Small (-OH) | Large (Glucose) | Steric hindrance at interface |

| Solubility (Water) | Very Low (<2 µg/mL) | Low (but higher polarity) | Glucose moiety adds polarity |

| Condensing Effect | High (Maximal) | Moderate | Glucose prevents tightest packing |

| Phase Transition | Eliminates | Eliminates | Disruption of cooperative melting |

| Specific Affinity | Sphingomyelin | Glucosylceramide | Sugar-Sugar H-bonding interactions |

| Membrane Rigidity | High Stiffening | Moderate Stiffening | "Spacer" effect of glucose |

Experimental Protocols

Preparation of this compound-Doped Liposomes

Challenge: this compound has poor solubility in standard chloroform/methanol mixtures compared to free sterols.[1] It often crystallizes if not handled correctly.[1][2]

Protocol: Modified Thin-Film Hydration

-

Solubilization Stock:

-

Lipid Mixing:

-

Film Formation:

-

Hydration:

-

Downsizing:

Analytical Validation: Fluorescence Anisotropy

To verify membrane insertion and ordering, use DPH (1,6-diphenyl-1,3,5-hexatriene) .[1][2]

-

Labeling: Incubate liposomes with DPH (1:200 probe:lipid molar ratio) for 30 min at

. -

Measurement: Measure steady-state fluorescence anisotropy (

) at varying temperatures. -

Expected Result:

Workflow Visualization

Figure 2: Step-by-step workflow for generating and validating this compound-modified liposomes.

Pharmaceutical Applications

-

Oral Drug Delivery: this compound resists hydrolysis in the stomach better than phospholipids alone. The glucose moiety creates a "sugar coating" (glycocalyx mimic) that may enhance mucoadhesion in the GI tract.

-

Transdermal Systems: Unlike cholesterol, this compound's amphiphilic nature allows it to act as a penetration enhancer by disrupting the highly ordered stratum corneum lipids while stabilizing the carrier vesicle.

-

Vaccine Adjuvants: this compound (like QS-21 precursors) has intrinsic immunomodulatory properties.[1][2] Incorporating it into liposomes can provide a self-adjuvanting effect.[1][2]

References

-

Hąc-Wydro, K. (2013).[1][2][5] The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers.[5] Colloids and Surfaces B: Biointerfaces. Link

-

Wenk, M. R., & Seelig, J. (1997).[1][2] Interaction of octyl-beta-thioglucopyranoside with lipid membranes.[1][2] Biophysical Journal.[1][6] Link

-

Percevault, F., et al. (2021).[1][2] Sitosterol and glucosylceramide cooperative transversal and lateral uneven distribution in plant membranes.[3] Scientific Reports.[1] Link

-

Muddana, H. S., et al. (2019).[1][2][4] Effect of β-sitosterol on the curcumin-loaded liposomes: vesicle characteristics, physicochemical stability. Food Chemistry. Link

-

TargetMol. (2024). Daucosterol (this compound) Chemical Properties and Biological Activity. TargetMol Compound Libraries. Link

Sources

- 1. beta-Sitosterol-d-glucoside | C35H60O6 | CID 12309060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Daucosterol - Wikipedia [en.wikipedia.org]

- 3. Sitosterol and glucosylceramide cooperative transversal and lateral uneven distribution in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers--the impact of monolayer fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Methodological & Application

Application Note: Analytical Strategies for Sitogluside (Daucosterol) Quantification in Herbal Matrices

Abstract & Introduction

Sitogluside (

The Analytical Challenge:

-

Chromophore Absence: this compound lacks a conjugated

-system, rendering standard UV detection (HPLC-DAD) at 254 nm useless. Detection at low wavelengths (205–210 nm) is non-specific and prone to interference from mobile phase solvents. -

Solubility Paradox: While the aglycone (

-sitosterol) is lipophilic, the glucose moiety adds polarity. This compound is poorly soluble in water and cold ethanol, often precipitating as a "white flocculent" during extraction, leading to massive quantification errors. -

Matrix Complexity: Herbal matrices contain co-eluting saponins and free sterols that mimic this compound's retention behavior.

This guide presents two validated workflows to overcome these hurdles: HPLC-ELSD for robust Quality Control (QC) and LC-MS/MS for high-sensitivity pharmacokinetic (PK) profiling.

Sample Preparation: The Solubility Critical Control Point

Objective: Maximize extraction efficiency while preventing precipitation prior to injection.

Reagents

-

Extraction Solvent: Methanol (LC-MS Grade). Note: Ethanol is often insufficient for quantitative recovery of the glycoside.

-

Cleanup: C18 Solid Phase Extraction (SPE) cartridges (for LC-MS workflow only).

Protocol 1: Optimized Extraction Workflow

Figure 1: Extraction workflow emphasizing temperature control to prevent this compound precipitation.

Critical Technical Insight: this compound has a tendency to form a gel-like precipitate in cold alcohols. Do not store extracts in the refrigerator (4°C) prior to analysis. If storage is necessary, re-sonicate and filter before injection.

Method A: HPLC-ELSD (Robust QC Standard)

Application: Routine quality control, raw material testing, and final product assay. Principle: Evaporative Light Scattering Detection (ELSD) detects analytes based on their non-volatility, bypassing the need for a chromophore.[5]

Instrument Configuration

-

System: HPLC with ELSD (e.g., Agilent 1260/1290 or Shimadzu Nexera).

-

Detector: ELSD (Drift Tube Temp: 60°C; Gain: Optimized to noise floor; Nebulizer Gas:

at 3.5 bar). -

Column: C18 Column (4.6 × 150 mm, 5 µm). Recommendation: Phenomenex Luna C18(2) or Waters Symmetry.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | Methanol : Water (95 : 5 v/v) | Isocratic elution ensures stable baseline for ELSD. High organic content maintains solubility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Vol | 10–20 µL | Higher volume compensates for lower sensitivity compared to MS. |

| Run Time | 15–20 min | This compound typically elutes before |

| Column Temp | 30°C | Maintains reproducibility. |

Data Processing Note: ELSD response is non-linear. You must plot log(Area) vs. log(Concentration) to obtain a linear calibration curve (

Method B: LC-MS/MS (High-Sensitivity Bioanalysis)

Application: Pharmacokinetic studies (plasma/tissue), trace analysis in complex polyherbal formulations. Principle: Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM).

Instrument Configuration

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

-

Ion Source: Electrospray Ionization (ESI) or APCI.[6]

-

Note: While APCI is standard for free sterols, ESI (Positive Mode) is often superior for the glycoside due to the sugar moiety's proton affinity.

-

Mass Spectrometry Parameters

-

Polarity: Positive (

) -

Precursor Ion:

or -

Target MRM Transition:

(Loss of Glucose moiety,

UHPLC Conditions

| Parameter | Setting |

| Column | UHPLC C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (or Methanol) |

| Gradient | 0-1 min: 80% B; 1-6 min: 80% |

Decision Matrix: Choosing the Right Detector

Figure 2: Decision matrix for selecting the appropriate detection method based on sample matrix and concentration.

Method Validation (ICH Q2 R1 Guidelines)

To ensure scientific integrity, the selected method must be validated.[7][8] Below are the acceptance criteria for this compound quantification.

| Validation Parameter | Acceptance Criteria (ELSD) | Acceptance Criteria (LC-MS/MS) |

| Linearity ( | ||

| Precision (RSD) | ||

| Recovery (Spike) | 95% – 105% | 85% – 115% |

| LOD (S/N > 3) | ~5–10 µg/mL | ~1–5 ng/mL |

| LOQ (S/N > 10) | ~20–30 µg/mL | ~10 ng/mL |

References

-

Li, C., et al. (2022). "Analysis of

-sitosterol in supplement using High-Performance Liquid Chromatography: Development and Validation." Rasayan Journal of Chemistry. Link -

Bhandarkar, D., et al. (2018).[9] "LC-MS/MS method for simultaneous quantitation of

-sitosterol, campesterol and stigmasterol." World Journal of Pharmaceutical Research.[9] Link -

Odnetnin, H., et al. (2019).

-Sitosterol -

Klim, M., et al. (2005).

-sitosterol and stigmastanol in oral dosage forms using HPLC-ELSD." Journal of Pharmaceutical and Biomedical Analysis. Link

Disclaimer: This protocol is for research and development purposes. Users should perform their own validation according to their specific regulatory environment (e.g., FDA, EMA, NMPA).

Sources

- 1. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105859816A - Method for extracting beta-sitosterol and beta-daucosterol from hemp seeds, application and product - Google Patents [patents.google.com]

- 4. Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Note: Western Blot Analysis of Protein Expression After Sitogluside (Daucosterol) Treatment

[1][2]

Introduction & Scientific Context

Sitogluside, widely recognized in literature as Daucosterol (

For drug development professionals, validating the mechanism of action (MoA) is critical. Current research indicates that this compound exerts its effects primarily by modulating the PI3K/Akt/mTOR axis and MAPK signaling pathways. Specifically, in oncological models (e.g., lung adenocarcinoma, hepatocellular carcinoma, breast cancer), this compound acts as a signal transduction inhibitor, downregulating cell survival factors (Bcl-2, p-Akt) and upregulating pro-apoptotic effectors (Bax, Caspase-3, PTEN).

This application note provides a rigorous, self-validating Western Blot protocol designed to quantify these specific protein expression changes. It emphasizes the preservation of phosphorylation states (e.g., p-Akt Ser473) and the correct normalization of apoptotic markers.

Experimental Design & Causality

To generate robust data, the experimental design must account for the kinetics of phosphorylation (rapid) versus total protein expression changes (slower).

Treatment Strategy[2][3][4][5][6]

-

Concentration Gradient: Literature suggests an effective range of 20

M to 120 -

Time Course:

-

Early (6–12h): Optimal for detecting phosphorylation changes (p-Akt, p-ERK, p-p38).

-

Late (24–48h): Optimal for detecting cleavage events (Cleaved Caspase-3/9) and total protein shifts (Bax/Bcl-2 ratio).

-

Controls

-

Vehicle Control (Negative): DMSO (0.1% v/v max). This compound is hydrophobic; DMSO is the standard solvent.

-

Positive Control: A known PI3K inhibitor (e.g., LY294002) or Staurosporine (for apoptosis) to validate antibody sensitivity.

-

Loading Control: GAPDH or

-Actin (cytosolic); Lamin B1 (if analyzing nuclear translocation of NF-

Signaling Pathway Visualization

Understanding the upstream and downstream targets is essential for antibody selection. The diagram below illustrates the mechanistic action of this compound based on recent network pharmacology and in vitro studies.

Figure 1: this compound MoA.[1] The compound inhibits upstream RTKs (ERBB2) and upregulates PTEN, leading to PI3K/Akt suppression, Bax activation, and subsequent apoptosis.

Comprehensive Protocol

Phase 1: Sample Preparation (The Critical Step)

Rationale: Phosphorylated proteins (p-Akt, p-ERK) are labile. Phosphatase inhibition is non-negotiable.

-

Cell Culture: Seed cells (e.g., A549, MCF-7, or HepG2) at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment:

-

Replace media with fresh media containing this compound (e.g., 0, 20, 40, 80

M). -

Incubate for 24 hours .

-

-

Lysis:

-

Wash cells 2x with ice-cold PBS.

-

Add RIPA Lysis Buffer supplemented with:

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + NaF). Note: Without this, p-Akt signals will be lost within seconds.

-

-

Scrape cells on ice and transfer to microcentrifuge tubes.

-

Incubate on ice for 30 min with intermittent vortexing.

-

-

Clarification: Centrifuge at

for 15 min at 4°C. Collect supernatant. -

Quantification: Use BCA Protein Assay. Normalize all samples to 20–30

g total protein per lane.

Phase 2: Electrophoresis & Transfer

-

SDS-PAGE:

-

Prepare 10% or 12% polyacrylamide gels (12% is better for Caspase-3 at ~17/32 kDa; 10% is better for Akt at 60 kDa).

-

Mix samples with 4x Laemmli Buffer (with

-mercaptoethanol) and boil at 95°C for 5 min. -

Run at 80V (stacking) -> 120V (resolving).

-

-

Transfer:

-

Transfer to PVDF membrane (activated with methanol) using a wet transfer system (100V for 60-90 min, cold room).

-

Tip: For detecting cleaved fragments (small proteins), use a 0.2

m pore size membrane.

-

Phase 3: Immunodetection

-

Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT). Avoid Non-fat Milk for phospho-antibodies (p-Akt), as milk contains casein which can cause high background.

-

Primary Antibody Incubation: Overnight at 4°C with gentle shaking.

-

Target 1: Anti-p-Akt (Ser473) [1:1000]

-

Target 2: Anti-Bax [1:1000]

-

Target 3: Anti-Bcl-2 [1:1000]

-

Target 4: Anti-Cleaved Caspase-3 [1:500]

-

Control: Anti-GAPDH [1:5000]

-

-

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG (1:5000) for 1h at RT.

-

Detection: ECL (Enhanced Chemiluminescence) substrate. Image using a ChemiDoc system.

Experimental Workflow Diagram

Figure 2: Step-by-step Western Blot workflow for this compound analysis.

Data Analysis & Interpretation

Quantitative analysis should be performed using densitometry software (e.g., ImageJ). Results are typically expressed as "Fold Change relative to Control".

Expected Protein Expression Changes

The following table summarizes the expected trends if this compound is successfully inducing apoptosis via the PI3K/Akt pathway.

| Target Protein | Function | Expected Trend (vs. Control) | Biological Implication |

| p-Akt (Ser473) | Survival Signal | Downregulation ( | Inhibition of survival pathway; reduced proliferation. |

| Total Akt | Signaling Hub | No Change ( | Confirms effect is on phosphorylation, not total protein level. |

| PTEN | Tumor Suppressor | Upregulation ( | Negative regulation of PI3K; mechanism of drug action.[2] |

| Bax | Pro-Apoptotic | Upregulation ( | Mitochondrial outer membrane permeabilization (MOMP). |

| Bcl-2 | Anti-Apoptotic | Downregulation ( | Loss of mitochondrial protection. |

| Bax/Bcl-2 Ratio | Apoptosis Index | Increase ( | Strong indicator of apoptosis initiation. |

| Cleaved Casp-3 | Executioner | Upregulation ( | Irreversible commitment to cell death. |

Troubleshooting Guide

-

Weak p-Akt Signal: Ensure lysis buffer was kept ice-cold and phosphatase inhibitors were fresh. Do not use milk for blocking.

-

High Background: Increase washing steps (3x 10 mins TBST). Reduce secondary antibody concentration.

-

No Cleaved Caspase-3 Band: The treatment duration might be too short. Extend to 48h or check Caspase-9 (upstream).

References

-

PubChem. (n.d.).[3] this compound (Daucosterol) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zeng, J., et al. (2017).

-catenin signaling.[4] ResearchGate. Retrieved from [Link] - Jiang, Y., et al. (2015).

-

Zhao, C., et al. (2021).[5] Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology. Hindawi. Retrieved from [Link]

-

Bio-Rad. (n.d.). Western Blotting Detection of Apoptosis. Bio-Rad Application Guide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 3. This compound | C35H60O6 | CID 5742590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound as a Potential Skin-Pigmentation-Reducing Agent through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

gene expression analysis in response to Sitogluside treatment

Application Note & Protocol

Quantitative Analysis of Sitogluside-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry

Audience: Researchers, scientists, and drug development professionals engaged in oncology research, natural product screening, and cell cycle analysis.

Foundational Principles: Understanding the Intersection of this compound, the Cell Cycle, and Flow Cytometry

This compound: A Natural Compound with Therapeutic Potential

This compound, a glycoside of β-sitosterol, is a naturally occurring phytosterol found in a wide variety of plants. Emerging research has highlighted its potential as an anti-cancer agent, primarily due to its ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[1][2] One of the key mechanisms underlying its anti-proliferative effects is the induction of cell cycle arrest.[3][[“]] By halting the progression of cancer cells through the cell cycle, this compound prevents their replication, making it a compound of significant interest for oncological drug development.

The Cell Cycle: A Tightly Regulated Engine of Proliferation

The eukaryotic cell cycle is a fundamental and highly conserved process that enables a cell to replicate its contents and divide into two daughter cells. This process is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G1, S, and G2 phases are collectively known as interphase. To ensure genomic integrity, the cell cycle is governed by a series of control mechanisms known as checkpoints.[5][6][7] These checkpoints, primarily at the G1/S and G2/M transitions, monitor the cell's internal and external environment and can halt the cycle if damage or unfavorable conditions are detected.[7][8] In many cancers, these checkpoints are deregulated, leading to uncontrolled proliferation. Therapeutic agents that can reactivate these checkpoints or otherwise force a cell cycle arrest are therefore highly sought after.

The Causality of this compound's Action on Cell Cycle Regulators

This compound and its aglycone, β-sitosterol, have been shown to influence key regulatory proteins of the cell cycle. Studies have demonstrated that these compounds can induce cell cycle arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9][10] For instance, this compound treatment has been associated with the upregulation of CDK inhibitors like p21 and p27.[10][11] These inhibitor proteins bind to and inactivate cyclin-CDK complexes, such as CDK4/cyclin D1, which are essential for progression through the G1 phase.[10] By inhibiting these complexes, this compound effectively creates a roadblock, preventing cells from entering the S phase, where DNA replication occurs.[9] This mechanism provides a clear, testable hypothesis for its anti-proliferative effects.

The Principle of Flow Cytometry in Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. For cell cycle analysis, it relies on the stoichiometric binding of a fluorescent dye to the cellular DNA.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cell populations based on their phase in the cell cycle:

-

G0/G1 Phase: Cells have a normal diploid (2n) DNA content.

-

S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.

-

G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.

By analyzing the distribution of fluorescence intensity across thousands of cells, a histogram can be generated that quantifies the percentage of the population in each phase.[12]

Visualizing the Process and Mechanism

To provide a clear overview, the following diagrams illustrate the experimental workflow and the hypothesized molecular pathway of this compound's action.

Caption: High-level overview of the experimental workflow for analyzing this compound-induced cell cycle arrest.

Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing cell cycle distribution in response to this compound treatment.

Required Materials and Reagents

-

Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).

-

This compound: Purity >95%. Prepare a stock solution (e.g., 50 mM in DMSO) and store at -20°C.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Reagents for Harvesting: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixative: Ice-cold 70% Ethanol.

-

Staining Solution:

-

Propidium Iodide (PI) stock (1 mg/mL).

-

RNase A stock (10 mg/mL).

-

PBS.

-

-

Equipment:

-

Cell culture flasks/plates.

-

Hemocytometer or automated cell counter.

-

Centrifuge.

-

Flow cytometer (with 488 nm laser).

-

Flow cytometry tubes (e.g., 5 mL polystyrene tubes).

-

Step-by-Step Methodology

Step 1: Cell Seeding and Culture

-

Culture cells in T-25 flasks or 6-well plates until they reach approximately 70-80% confluency. Ensure cells are in the exponential growth phase for accurate representation of all cell cycle phases.[13]

-

Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours (e.g., 2.5 x 10^5 cells/well). This prevents contact inhibition which can itself cause cell cycle arrest.

Step 2: this compound Treatment

-

After 24 hours of incubation, remove the old medium.

-

Add fresh medium containing the desired concentrations of this compound. It is crucial to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM).

-

Include a Vehicle Control well treated with the same concentration of DMSO as the highest this compound dose.

-

Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in cell cycle distribution.

Step 3: Cell Harvesting

-

Carefully collect the culture medium, as it may contain floating apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with medium containing FBS and combine with the collected medium from step 3.1.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

Step 4: Cell Fixation (Critical Step)

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow, dropwise addition is essential to prevent cell clumping, which can lead to inaccurate flow cytometry results.[14]

-

Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[15]

Step 5: Staining with Propidium Iodide

-

Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.

-

Carefully decant the ethanol.

-

Wash the cells once with 5 mL of PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

PI Staining Solution Recipe (per 1 mL):

-

950 µL PBS

-

20 µL PI stock (1 mg/mL) -> Final conc: 20 µg/mL

-

20 µL RNase A stock (10 mg/mL) -> Final conc: 200 µg/mL

-

10 µL Triton X-100 (10%) -> Optional, for permeabilization

-

-

-

Incubate the tubes in the dark at room temperature for 30 minutes.[15][16]

Step 6: Flow Cytometry Acquisition and Analysis

-

Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the DNA content channel.

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets or aggregates.

-

Acquire at least 10,000-20,000 singlet events for each sample. Run samples at a low flow rate to ensure high resolution.[13]

-

Analyze the resulting data using cell cycle analysis software (e.g., FlowJo, ModFit LT). Apply a suitable model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

The primary output is a change in the percentage of cells in each phase of the cell cycle. A successful experiment will show a dose-dependent accumulation of cells in a specific phase.

Table 1: Representative Data of Cell Cycle Distribution in A549 Cells after 48h this compound Treatment

| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control (DMSO) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.5 |

| This compound (25 µM) | 74.8 ± 2.8 | 15.1 ± 1.9 | 10.1 ± 1.1 |

| This compound (50 µM) | 85.1 ± 3.5 | 8.7 ± 1.2 | 6.2 ± 0.9 |

| This compound (100 µM) | 89.4 ± 4.0 | 5.3 ± 0.8 | 5.3 ± 0.7 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Interpretation: The data in Table 1 clearly indicate a dose-dependent increase in the G0/G1 population, with a corresponding decrease in the S and G2/M populations. This result strongly suggests that this compound induces cell cycle arrest at the G1 checkpoint in A549 cells.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Coefficient of Variation (CV) for G0/G1 Peak | 1. High flow rate during acquisition.2. Improper cell fixation (clumping).3. Instrument misalignment. | 1. Reduce the sample flow rate on the cytometer.[13]2. Ensure ethanol is ice-cold and added dropwise while vortexing.3. Run calibration beads to check instrument performance. |

| Excessive Debris in FSC vs. SSC Plot | 1. Over-trypsinization causing cell damage.2. High percentage of apoptotic/necrotic cells.3. Sample sat too long before acquisition. | 1. Optimize trypsinization time.2. Consider co-staining with an apoptosis marker (e.g., Annexin V) in a separate experiment.3. Analyze samples promptly after staining. |

| No Clear G2/M Peak | 1. Cells are not actively proliferating.2. Insufficient number of events acquired. | 1. Ensure cells are harvested during the exponential growth phase and not confluent.[17]2. Increase the number of acquired events to at least 10,000. |

| Presence of a Sub-G1 Peak | This peak represents apoptotic cells with fragmented DNA, which take up less PI. | This is an expected finding for a compound that induces both cell cycle arrest and apoptosis. Quantify this peak as an indicator of apoptosis. |

Conclusion

This application note provides a comprehensive and robust protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By carefully controlling experimental variables and understanding the principles behind each step, researchers can generate high-quality, reproducible data. The ability to quantify the effects of this compound on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its potential as a novel anti-cancer therapeutic.

References

-

Chen, M., et al. (2023). Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Pharmacology. [Link]

-

Babu, S., & Jayaraman, S. (2020). β‐Sitosterol—Dietary sources and role in cancer and diabetes management. Journal of Food Biochemistry. [Link]

-

Consensus. What is beta-sitosterol mechanism of action?. [Link]

-

Park, C., et al. (2007). Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells. International Immunopharmacology. [Link]

-

Wang, H., et al. (2023). β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects. Advances in Nutrition. [Link]

-

Mutakin, M., et al. (2022). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Journal of Experimental Pharmacology. [Link]

-

Shin, J. H., et al. (2010). β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein. Journal of Medicinal Food. [Link]

-

ResearchGate. β-Sitosterol (BS) affects cell cycle progression in pancreatic cancer.... [Link]

-

The Science Notes. (2023). Cell Cycle Regulation by checkpoints. [Link]

-

Rajavel, T., et al. (2013). β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells. BMC Complementary and Alternative Medicine. [Link]

-

Dolai, S., et al. (2015). Apoptogenic Effects of β-sitosterol Glucoside From Castanopsis Indica Leaves. Natural Product Communications. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

-

Li, X., et al. (2018). Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway. Journal of Agricultural and Food Chemistry. [Link]

-

Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]

-

Park, C., et al. (2008). Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biological & Pharmaceutical Bulletin. [Link]

-

University of Georgia. DNA Cell Cycle Analysis with PI. [Link]

-

Elabscience. (2022). Three Common Problems and Solutions of Cell Cycle Detection. [Link]

-

Aryal, S. (2022). Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. [Link]

-

Biology LibreTexts. (2021). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Dr. G Bhanu Prakash. (2017). Cell cycle checkpoints and regulation Animation. YouTube. [Link]

-

Wikipedia. Cell cycle checkpoint. [Link]

Sources

- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptogenic effects of β-sitosterol glucoside from Castanopsis indica leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

flow cytometry analysis of cell cycle arrest by Sitogluside

Application Note & Protocol

Quantitative Analysis of Sitogluside-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry

Audience: Researchers, scientists, and drug development professionals engaged in oncology research, natural product screening, and cell cycle analysis.

Foundational Principles: Understanding the Intersection of this compound, the Cell Cycle, and Flow Cytometry

This compound: A Natural Compound with Therapeutic Potential

This compound, a glycoside of β-sitosterol, is a naturally occurring phytosterol found in a wide variety of plants. Emerging research has highlighted its potential as an anti-cancer agent, primarily due to its ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[1][2] One of the key mechanisms underlying its anti-proliferative effects is the induction of cell cycle arrest.[3][[“]] By halting the progression of cancer cells through the cell cycle, this compound prevents their replication, making it a compound of significant interest for oncological drug development.

The Cell Cycle: A Tightly Regulated Engine of Proliferation

The eukaryotic cell cycle is a fundamental and highly conserved process that enables a cell to replicate its contents and divide into two daughter cells. This process is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G1, S, and G2 phases are collectively known as interphase. To ensure genomic integrity, the cell cycle is governed by a series of control mechanisms known as checkpoints.[5][6][7] These checkpoints, primarily at the G1/S and G2/M transitions, monitor the cell's internal and external environment and can halt the cycle if damage or unfavorable conditions are detected.[7][8] In many cancers, these checkpoints are deregulated, leading to uncontrolled proliferation. Therapeutic agents that can reactivate these checkpoints or otherwise force a cell cycle arrest are therefore highly sought after.

The Causality of this compound's Action on Cell Cycle Regulators

This compound and its aglycone, β-sitosterol, have been shown to influence key regulatory proteins of the cell cycle. Studies have demonstrated that these compounds can induce cell cycle arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9][10] For instance, this compound treatment has been associated with the upregulation of CDK inhibitors like p21 and p27.[10][11] These inhibitor proteins bind to and inactivate cyclin-CDK complexes, such as CDK4/cyclin D1, which are essential for progression through the G1 phase.[10] By inhibiting these complexes, this compound effectively creates a roadblock, preventing cells from entering the S phase, where DNA replication occurs.[9] This mechanism provides a clear, testable hypothesis for its anti-proliferative effects.

The Principle of Flow Cytometry in Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. For cell cycle analysis, it relies on the stoichiometric binding of a fluorescent dye to the cellular DNA.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cell populations based on their phase in the cell cycle:

-

G0/G1 Phase: Cells have a normal diploid (2n) DNA content.

-

S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.

-

G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.

By analyzing the distribution of fluorescence intensity across thousands of cells, a histogram can be generated that quantifies the percentage of the population in each phase.[12]

Visualizing the Process and Mechanism

To provide a clear overview, the following diagrams illustrate the experimental workflow and the hypothesized molecular pathway of this compound's action.

Caption: High-level overview of the experimental workflow for analyzing this compound-induced cell cycle arrest.

Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing cell cycle distribution in response to this compound treatment.

Required Materials and Reagents

-

Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).

-

This compound: Purity >95%. Prepare a stock solution (e.g., 50 mM in DMSO) and store at -20°C.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Reagents for Harvesting: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixative: Ice-cold 70% Ethanol.

-

Staining Solution:

-

Propidium Iodide (PI) stock (1 mg/mL).

-

RNase A stock (10 mg/mL).

-

PBS.

-

-

Equipment:

-

Cell culture flasks/plates.

-

Hemocytometer or automated cell counter.

-

Centrifuge.

-

Flow cytometer (with 488 nm laser).

-

Flow cytometry tubes (e.g., 5 mL polystyrene tubes).

-

Step-by-Step Methodology

Step 1: Cell Seeding and Culture

-

Culture cells in T-25 flasks or 6-well plates until they reach approximately 70-80% confluency. Ensure cells are in the exponential growth phase for accurate representation of all cell cycle phases.[13]

-

Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours (e.g., 2.5 x 10^5 cells/well). This prevents contact inhibition which can itself cause cell cycle arrest.

Step 2: this compound Treatment

-

After 24 hours of incubation, remove the old medium.

-

Add fresh medium containing the desired concentrations of this compound. It is crucial to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM).

-

Include a Vehicle Control well treated with the same concentration of DMSO as the highest this compound dose.

-

Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in cell cycle distribution.

Step 3: Cell Harvesting

-

Carefully collect the culture medium, as it may contain floating apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with medium containing FBS and combine with the collected medium from step 3.1.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

Step 4: Cell Fixation (Critical Step)

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow, dropwise addition is essential to prevent cell clumping, which can lead to inaccurate flow cytometry results.[14]

-

Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[15]

Step 5: Staining with Propidium Iodide

-

Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.

-

Carefully decant the ethanol.

-

Wash the cells once with 5 mL of PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

PI Staining Solution Recipe (per 1 mL):

-

950 µL PBS

-

20 µL PI stock (1 mg/mL) -> Final conc: 20 µg/mL

-

20 µL RNase A stock (10 mg/mL) -> Final conc: 200 µg/mL

-

10 µL Triton X-100 (10%) -> Optional, for permeabilization

-

-

-

Incubate the tubes in the dark at room temperature for 30 minutes.[15][16]

Step 6: Flow Cytometry Acquisition and Analysis

-

Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the DNA content channel.

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets or aggregates.

-

Acquire at least 10,000-20,000 singlet events for each sample. Run samples at a low flow rate to ensure high resolution.[13]

-

Analyze the resulting data using cell cycle analysis software (e.g., FlowJo, ModFit LT). Apply a suitable model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

The primary output is a change in the percentage of cells in each phase of the cell cycle. A successful experiment will show a dose-dependent accumulation of cells in a specific phase.

Table 1: Representative Data of Cell Cycle Distribution in A549 Cells after 48h this compound Treatment

| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control (DMSO) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.5 |

| This compound (25 µM) | 74.8 ± 2.8 | 15.1 ± 1.9 | 10.1 ± 1.1 |

| This compound (50 µM) | 85.1 ± 3.5 | 8.7 ± 1.2 | 6.2 ± 0.9 |

| This compound (100 µM) | 89.4 ± 4.0 | 5.3 ± 0.8 | 5.3 ± 0.7 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Interpretation: The data in Table 1 clearly indicate a dose-dependent increase in the G0/G1 population, with a corresponding decrease in the S and G2/M populations. This result strongly suggests that this compound induces cell cycle arrest at the G1 checkpoint in A549 cells.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Coefficient of Variation (CV) for G0/G1 Peak | 1. High flow rate during acquisition.2. Improper cell fixation (clumping).3. Instrument misalignment. | 1. Reduce the sample flow rate on the cytometer.[13]2. Ensure ethanol is ice-cold and added dropwise while vortexing.3. Run calibration beads to check instrument performance. |

| Excessive Debris in FSC vs. SSC Plot | 1. Over-trypsinization causing cell damage.2. High percentage of apoptotic/necrotic cells.3. Sample sat too long before acquisition. | 1. Optimize trypsinization time.2. Consider co-staining with an apoptosis marker (e.g., Annexin V) in a separate experiment.3. Analyze samples promptly after staining. |

| No Clear G2/M Peak | 1. Cells are not actively proliferating.2. Insufficient number of events acquired. | 1. Ensure cells are harvested during the exponential growth phase and not confluent.[17]2. Increase the number of acquired events to at least 10,000. |

| Presence of a Sub-G1 Peak | This peak represents apoptotic cells with fragmented DNA, which take up less PI. | This is an expected finding for a compound that induces both cell cycle arrest and apoptosis. Quantify this peak as an indicator of apoptosis. |

Conclusion

This application note provides a comprehensive and robust protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By carefully controlling experimental variables and understanding the principles behind each step, researchers can generate high-quality, reproducible data. The ability to quantify the effects of this compound on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its potential as a novel anti-cancer therapeutic.

References

-

Chen, M., et al. (2023). Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Pharmacology. [Link]

-

Babu, S., & Jayaraman, S. (2020). β‐Sitosterol—Dietary sources and role in cancer and diabetes management. Journal of Food Biochemistry. [Link]

-

Consensus. What is beta-sitosterol mechanism of action?. [Link]

-

Park, C., et al. (2007). Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells. International Immunopharmacology. [Link]

-

Wang, H., et al. (2023). β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects. Advances in Nutrition. [Link]

-

Mutakin, M., et al. (2022). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Journal of Experimental Pharmacology. [Link]

-

Shin, J. H., et al. (2010). β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein. Journal of Medicinal Food. [Link]

-

ResearchGate. β-Sitosterol (BS) affects cell cycle progression in pancreatic cancer.... [Link]

-

The Science Notes. (2023). Cell Cycle Regulation by checkpoints. [Link]

-

Rajavel, T., et al. (2013). β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells. BMC Complementary and Alternative Medicine. [Link]

-

Dolai, S., et al. (2015). Apoptogenic Effects of β-sitosterol Glucoside From Castanopsis Indica Leaves. Natural Product Communications. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

-

Li, X., et al. (2018). Anti-breast-Cancer Activity Exerted by β-Sitosterol-d-glucoside from Sweet Potato via Upregulation of MicroRNA-10a and via the PI3K-Akt Signaling Pathway. Journal of Agricultural and Food Chemistry. [Link]

-

Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]

-

Park, C., et al. (2008). Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biological & Pharmaceutical Bulletin. [Link]

-

University of Georgia. DNA Cell Cycle Analysis with PI. [Link]

-

Elabscience. (2022). Three Common Problems and Solutions of Cell Cycle Detection. [Link]

-

Aryal, S. (2022). Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. [Link]

-

Biology LibreTexts. (2021). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Dr. G Bhanu Prakash. (2017). Cell cycle checkpoints and regulation Animation. YouTube. [Link]

-

Wikipedia. Cell cycle checkpoint. [Link]

Sources

- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. β-Sitosterol inhibits cell cycle progression of rat aortic smooth muscle cells through increases of p21cip1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptogenic effects of β-sitosterol glucoside from Castanopsis indica leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

Application Note: Immunomodulatory Profiling of Daucosterol in Preclinical In Vivo Models

Executive Summary & Biological Context

Daucosterol ($ \beta

For drug development professionals, daucosterol presents a mechanistic paradox that must be understood for proper experimental design:

-

Immune Activation (Anti-Tumor/Anti-Infection): In tumor microenvironments, it promotes Th1 responses and macrophage activation (M1-like phenotype) to drive apoptosis and autophagy.

-

Immune Tolerance (Anti-Inflammatory): In autoimmune or mucosal inflammation models (e.g., Colitis), it promotes Treg differentiation and M2 macrophage polarization to resolve inflammation.

This guide provides validated protocols for both contexts, ensuring reproducible data generation.

Mechanistic Foundations: The "Switch" Hypothesis

The immunomodulatory effect of daucosterol is context-dependent, relying heavily on the local cytokine milieu and receptor availability (specifically TLR4 and Wnt/

Signaling Pathway Visualization

The following diagram illustrates the dualistic signaling cascade triggered by Daucosterol in different pathological states.

Caption: Daucosterol exerts divergent effects: suppressing NF-κB in inflammatory models while inducing ROS-dependent autophagy and Th1 immunity in tumor models.

Protocol A: Anti-Inflammatory Evaluation (DSS-Induced Colitis)

This model is the gold standard for assessing daucosterol's ability to restore mucosal barrier integrity and modulate the Th17/Treg balance.

Experimental Design

-

Animal Strain: C57BL/6 mice (Male, 6-8 weeks).

-

Induction: 2.5% - 3.0% Dextran Sulfate Sodium (DSS) in drinking water.

-

Dosing Regimen: Preventive (start Day 0) or Therapeutic (start Day 3).

-

Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na). Note: Daucosterol is hydrophobic; simple saline suspension will result in poor bioavailability.

Step-by-Step Methodology

-

Solubilization (Critical Step):

-

Weigh Daucosterol powder.

-

Triturate with a small volume of Tween-80 (1% of final volume).

-

Slowly add 0.5% CMC-Na while vortexing to create a homogenous suspension (2 mg/mL or 5 mg/mL).

-

Validation: Ensure no visible clumping; sonicate if necessary.

-

-

Induction & Treatment Timeline:

-

Day 0-7: Administer 2.5% DSS in drinking water (change solution every 2 days).

-

Day 0-7 (Concurrent): Oral gavage (p.o.) of Daucosterol daily.

-

Low Dose: 10 mg/kg

-

High Dose: 50 mg/kg[1]

-

Positive Control: 5-ASA (Mesalazine) or Sulfasalazine.

-

-

-

Daily Monitoring (DAI Scoring):

-

Record weight loss (%).

-

Assess stool consistency (0=Normal, 4=Diarrhea).

-

Check for occult blood (Hemoccult kit).

-

-

Endpoint Analysis (Day 8):

-

Macroscopic: Measure colon length (shortening correlates with inflammation severity).

-

Histology: H&E staining to assess crypt destruction and inflammatory infiltration.

-

Molecular: RT-qPCR of distal colon tissue for TNF-α, IL-6, IL-1β, and IL-10.

-

Expected Outcomes (Data Table)